

# An In-Depth Technical Guide to (R)-(+)-Celiprolol-d9 Hydrochloride

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| Compound of Interest |                                     |           |
|----------------------|-------------------------------------|-----------|
| Compound Name:       | (R)-(+)-Celiprolol-d9 Hydrochloride |           |
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This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analysis of **(R)-(+)-Celiprolol-d9 Hydrochloride**, a deuterated isotopologue of the cardioselective  $\beta$ -adrenergic blocker, Celiprolol. This document is intended for researchers, scientists, and professionals in the field of drug development and analysis.

## **Chemical and Physical Properties**

**(R)-(+)-Celiprolol-d9 Hydrochloride** is a stable, isotopically labeled form of (R)-(+)-Celiprolol Hydrochloride, primarily used as an internal standard in pharmacokinetic and metabolic studies. The incorporation of nine deuterium atoms provides a distinct mass shift, facilitating its use in mass spectrometry-based analytical methods.

Table 1: Chemical Identifiers and Properties of (R)-(+)-Celiprolol-d9 Hydrochloride



| Property           | Value  | Source(s) |
|--------------------|--|-----------|
| Chemical Name      | (R)-3-(3-acetyl-4-(2-hydroxy-3-<br>((2-(methyl-d3)propan-2-yl-<br>1,1,1,3,3,3-<br>d6)amino)propoxy)phenyl)-1,1-<br>diethylurea hydrochloride | [1]       |
| Molecular Formula  | C20H24D9N3O4 · HCI   | [2]       |
| Molecular Weight   | 425.02 g/mol   | [2]       |
| CAS Number         | 1330045-90-3   | [1]       |
| Synonyms           | N'-[3-Acetyl-4-[(2R)-3-[(1,1-dimethylethyl-d9)amino]-2-hydroxypropoxy]phenyl]-N,N-diethylurea Hydrochloride                                  | [1]       |
| Appearance         | White to beige powder  |           |
| Purity             | ≥98% (HPLC)  |           |
| Storage Conditions | 2-8°C  |           |

Note on CAS Numbers: The CAS number 1330045-90-3 is specific to the (R)-(+)- enantiomer of Celiprolol-d9 Hydrochloride[1][3]. The CAS number 1215535-20-8 is also associated with Celiprolol-d9 Hydrochloride but may refer to the racemic mixture or an unspecified stereoisomer[4][5][6][7][8].

Table 2: Physical Properties of Celiprolol Hydrochloride (Non-deuterated)



| Property                     | Value        | Source(s) |
|------------------------------|--------------|-----------|
| Melting Point                | 120-122 °C   | [9]       |
| Solubility                   | H₂O: 2 mg/mL |           |
| DMSO: 83 mg/mL               | [10][11]     |           |
| Chloroform: Slightly soluble | [12]         | _         |
| Methanol: Slightly soluble   | [12]         | _         |
| Water Solubility (Predicted) | 0.174 mg/mL  | [13]      |

Note: Specific experimental data for the melting point and a comprehensive solubility profile of **(R)-(+)-Celiprolol-d9 Hydrochloride** are not readily available in the reviewed literature. The data for the non-deuterated form is provided as a reference.

# Experimental Protocols Proposed Synthesis of (R)-(+)-Celiprolol-d9 Hydrochloride

A specific, detailed experimental protocol for the synthesis of **(R)-(+)-Celiprolol-d9 Hydrochloride** is not available in the public domain. However, a plausible synthetic route can be devised based on the known synthesis of Celiprolol and standard deuteration techniques. The key step involves the introduction of the deuterated tert-butylamine moiety.

#### Overall Synthetic Strategy:

The synthesis would likely follow the established route for Celiprolol, with the modification of using deuterated tert-butylamine in the final step of epoxide ring-opening. A general synthesis of celiprolol hydrochloride has been described, starting from 4-chloronitrobenzene[14].

Key Step: Preparation of tert-Butylamine-d9

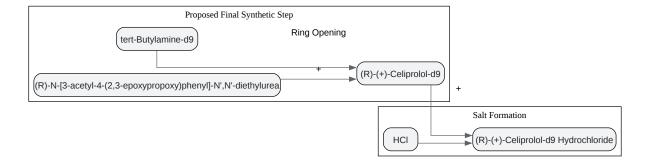
• Method: Direct amination of isobutylene-d8 with ammonia-d3 using a zeolite catalyst would be a potential industrial method, analogous to the non-deuterated synthesis[15].



 Alternative Laboratory Method: A common laboratory approach for introducing deuterium is through hydrogen-deuterium exchange reactions on the amine group of tert-butylamine using D<sub>2</sub>O[16]. For the methyl groups, starting with deuterated precursors for the synthesis of isobutylene would be necessary.

Final Synthetic Step (Epoxide Ring Opening):

The final step would involve the reaction of the chiral epoxide intermediate, (R)-N-[3-acetyl-4-(2,3-epoxypropoxy)phenyl]-N',N'-diethylurea, with tert-butylamine-d9.



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Caption: Proposed final step in the synthesis of (R)-(+)-Celiprolol-d9 HCl.

# Analytical Methodology: High-Performance Liquid Chromatography (HPLC)

While a specific protocol for **(R)-(+)-Celiprolol-d9 Hydrochloride** is not detailed, methods for the analysis of Celiprolol in biological matrices can be readily adapted. A common approach involves reversed-phase HPLC with UV or fluorescence detection. For quantitative analysis using the deuterated standard, tandem mass spectrometry (LC-MS/MS) is the method of choice.



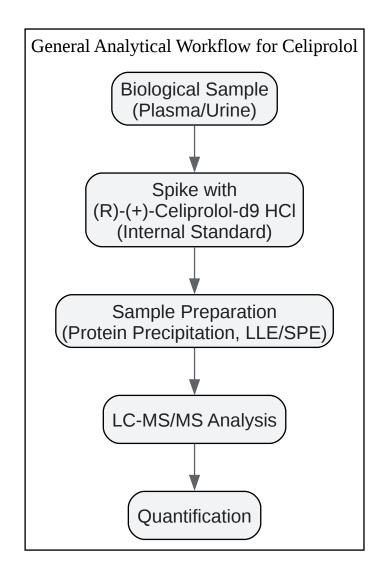
#### General HPLC Method for Celiprolol Analysis:

- Column: A C18 or C8 reversed-phase column is typically used[17][18].
- Mobile Phase: A mixture of an aqueous buffer (e.g., sodium acetate or phosphate buffer) and an organic modifier (e.g., methanol or acetonitrile) is common[17].
- Detection: UV detection is often set around 225-237 nm[17]. For higher sensitivity and specificity, fluorescence detection can be employed.
- Internal Standard: For methods not using the deuterated analog as the standard, other betablockers like R-(+)-propranolol have been used[17].

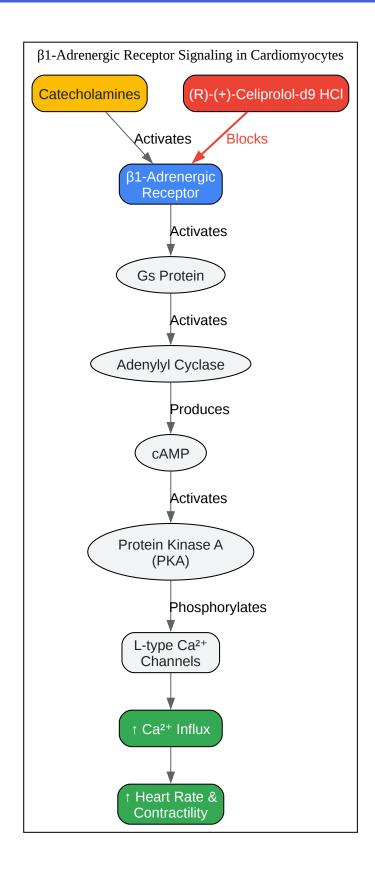
Sample Preparation for Biological Fluids (Plasma/Urine):

- Protein Precipitation: For plasma samples, deproteinization with acetonitrile is a common first step.
- Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): Further purification can be achieved by LLE with solvents like diethyl ether or by using C18 SPE cartridges[19][20].
- Reconstitution: The extracted and dried sample is typically reconstituted in the mobile phase before injection into the HPLC system[19].

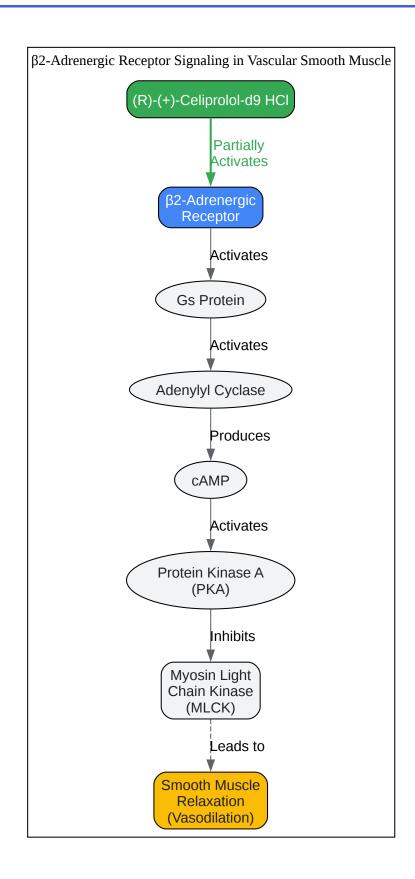












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